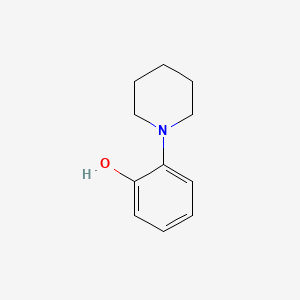

2-(Piperidin-1-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXELIFPFCCGAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390776 | |

| Record name | 2-piperidinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-20-2 | |

| Record name | 2-(1-Piperidinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-piperidinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Piperidin-1-yl)phenol, a heterocyclic compound featuring a piperidine ring N-substituted to a phenol moiety at the ortho position. Due to the limited availability of experimental data in peer-reviewed literature, this document focuses on predicted properties, detailed experimental protocols for their determination, and a plausible synthetic route. The guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this compound in medicinal chemistry and drug development.

Chemical Identity and Predicted Properties

This compound is an organic compound belonging to the aminophenol class. Its structure consists of a phenol ring where the hydrogen at the 2-position is substituted by the nitrogen atom of a piperidine ring. This arrangement, featuring both a weakly acidic phenolic hydroxyl group and a basic tertiary amine, suggests amphoteric properties and the potential for diverse biological interactions.

While experimental data is scarce, computational models provide valuable predictions for its core physicochemical properties. These predicted values are summarized in the table below.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₁₅NO | PubChemLite |

| Molecular Weight | 177.24 g/mol | PubChem |

| Monoisotopic Mass | 177.11537 Da | PubChemLite |

| XlogP | 2.5 | PubChemLite |

| Hydrogen Bond Donors | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |

| Rotatable Bonds | 1 | PubChem (Computed) |

| Topological Polar Surface Area | 23.5 Ų | PubChem (Computed) |

Note: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as estimations pending empirical validation.

Synthesis and Experimental Characterization Workflow

The characterization of a novel compound like this compound follows a logical workflow, beginning with synthesis and purification, followed by a series of analytical experiments to determine its fundamental properties.

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical and analytical techniques.

Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it an ideal method for the synthesis of this compound from commercially available starting materials.[1][2][3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

-

2-Bromophenol (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk flask and standard laboratory glassware

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[4]

-

Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by 2-bromophenol (1.0 equiv) and piperidine (1.2 equiv).[4]

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[4]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Melting Point Determination Protocol

The melting point provides a key indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the synthesized compound is completely dry. Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Pack the sample into the bottom of the tube by tapping or dropping it through a long glass tube.[5]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Rapid Determination (Optional): For an unknown compound, first heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to approximately 1-2°C per minute.[5][6]

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed (T₁). Record the temperature at which the entire sample becomes a clear liquid (T₂).[5]

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.[7]

pKa Determination Protocol (Spectrophotometric Method)

The pKa values of the phenolic proton and the protonated piperidine nitrogen can be determined spectrophotometrically, leveraging the change in UV absorbance as a function of pH.[8][9]

Materials:

-

Stock solution of this compound in an appropriate solvent (e.g., water or a water/acetonitrile mixture)

-

A series of buffer solutions with known pH values (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Calibrated pH meter

Procedure:

-

Solution Preparation: Prepare a series of solutions by diluting an aliquot of the stock solution of this compound into each of the different pH buffers, ensuring the final concentration of the compound is identical in each.[10]

-

Spectrum Measurement: For each solution, measure the UV-Vis absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).[8][10]

-

Data Analysis (Phenolic pKa):

-

Identify the wavelength of maximum absorbance for the fully protonated (acidic pH) and fully deprotonated (basic pH) forms of the phenol.

-

Plot the absorbance at a chosen wavelength versus the pH of the solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the phenolic hydroxyl group.

-

Alternatively, use the Henderson-Hasselbalch equation by plotting pH vs. log([A⁻]/[HA]), where the ratio of the deprotonated (A⁻) to protonated (HA) species is determined from the absorbance values. The pKa is the pH at which the log of this ratio is zero.[11]

-

-

Data Analysis (Piperidine pKa): A similar analysis can be performed by monitoring changes in the absorbance spectrum at low pH values to determine the pKa of the protonated piperidine nitrogen.

Aqueous Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[12][13]

Materials:

-

Crystalline this compound

-

Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.[12]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled water bath. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated aqueous phase from the undissolved solid by centrifugation or filtration. Ensure no solid particles are carried over.[15]

-

Quantification: Prepare a calibration curve using standard solutions of the compound with known concentrations. Dilute the saturated filtrate and measure its concentration using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[16]

-

Reporting: The determined concentration represents the equilibrium solubility of the compound in the specified buffer at that temperature.

Potential Biological Activities

-

Antioxidant Activity: The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals.[18]

-

Antimicrobial Properties: Many phenol derivatives exhibit antibacterial and antifungal properties.[18][19]

-

Antiproliferative and Anticancer Potential: The 4-aminophenol moiety, in particular, has been identified as a key structural element for the antiproliferative activity of certain compounds.[20] Derivatives of aminophenols are being investigated for their potential as anticancer agents, partly through their ability to interact with DNA.[21]

-

Enzyme Inhibition: The combination of aromatic and heterocyclic rings is common in enzyme inhibitors. Depending on the overall conformation and electronic properties, this compound could potentially interact with various enzymatic targets.[18]

It is critical to note that these are potential activities based on the broader class of aminophenols.[17] Extensive biological screening would be required to determine the actual pharmacological profile of this compound.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. research.rug.nl [research.rug.nl]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. web.pdx.edu [web.pdx.edu]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 2-(Piperidin-1-yl)phenol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from structurally related molecules to offer insights for research and development.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for any research endeavor. The following table summarizes the key identifiers and properties for this compound.

| Identifier Type | Data | Source |

| CAS Number | 65195-20-2 | ChemicalBook, EnamineStore, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar |

| PubChem CID | 3262250 | Thermo Scientific Alfa Aesar |

| Molecular Formula | C₁₁H₁₅NO | ChemicalBook, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar |

| Molecular Weight | 177.24 g/mol | ChemicalBook, EnamineStore, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar |

| IUPAC Name | This compound | Thermo Scientific Alfa Aesar |

| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2O | PubChemLite |

| InChI Key | OXELIFPFCCGAJX-UHFFFAOYSA-N | Thermo Scientific Alfa Aesar |

| Melting Point | 73°C to 76°C | Thermo Scientific Alfa Aesar |

| Density | 1.106 g/cm³ | Chemical Product Information |

Synthesis and Experimental Protocols

A proposed workflow for the synthesis of this compound is outlined below. This protocol is a general guideline and would require optimization for specific laboratory conditions.

Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of this compound.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Addition of Reactants: Add 2-bromophenol (1.0 equivalent) and piperidine (1.0-1.5 equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene).

-

Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by its melting point.

Potential Biological Activities and Signaling Pathways

Specific biological activities and the mechanism of action for this compound have not been extensively reported. However, the chemical structure, which combines a phenol and a piperidine moiety, suggests potential interactions with various biological targets. Phenolic compounds are known for their antioxidant properties, while the piperidine ring is a common scaffold in many centrally acting drugs.[1]

Structurally related compounds offer some clues. For instance, 2-(Piperazin-1-yl)phenol is a selective 5-HT1A receptor agonist.[2] While piperazine and piperidine have different chemical properties, this suggests that this compound could also have an affinity for neurotransmitter receptors.

Given the antioxidant potential of the phenolic group and the neuroactive potential of the piperidine moiety, a hypothetical signaling pathway where this compound might exert an effect could involve the modulation of oxidative stress and neuronal signaling.

Hypothetical Signaling Pathway Involvement

Caption: A hypothetical signaling pathway for this compound.

Conclusion

This compound is a readily identifiable chemical compound with a known CAS number and other identifiers. While specific research on its synthesis and biological activity is not abundant, its chemical structure suggests potential for further investigation, particularly in the areas of neuropharmacology and as an antioxidant. The provided synthetic workflow and hypothetical signaling pathway serve as a starting point for researchers interested in exploring the properties and applications of this and related molecules. Further experimental validation is necessary to confirm these postulations.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(Piperidin-1-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no publicly available experimental data from single-crystal X-ray diffraction or detailed multi-dimensional NMR spectroscopy specifically for 2-(Piperidin-1-yl)phenol has been identified. Consequently, this guide outlines a robust computational approach to determine its molecular structure and conformational preferences, a standard methodology in the absence of experimental data. The quantitative data presented herein is illustrative of the results expected from such a computational study.

Introduction

This compound is a substituted aromatic compound featuring a phenol ring linked to a piperidine moiety at the ortho position. The conformational flexibility of the piperidine ring, coupled with its steric and electronic influence on the phenol ring and the potential for intramolecular hydrogen bonding, makes a thorough understanding of its three-dimensional structure crucial for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical framework and methodologies for elucidating the molecular structure and conformation of this compound.

Predicted Molecular Properties

The fundamental properties of this compound are summarized in the table below. These values are typically calculated from its molecular formula and can be predicted using various computational tools.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| XlogP | 2.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Conformational Analysis: A Computational Approach

Due to the lack of experimental data, a computational workflow is the most effective way to analyze the conformational landscape of this compound. Density Functional Theory (DFT) is a powerful method for this purpose, providing a good balance between accuracy and computational cost.

Experimental Protocol: In Silico Conformational Search and Geometry Optimization

A detailed protocol for the computational analysis is as follows:

-

Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved through methods like molecular mechanics force fields (e.g., MMFF94) to rapidly generate a diverse set of low-energy conformers. Key rotational bonds, such as the C-N bond linking the two rings and the bonds within the piperidine ring, are systematically rotated.

-

Quantum Mechanical Geometry Optimization: The low-energy conformers identified from the initial search are then subjected to full geometry optimization using a higher level of theory. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step refines the molecular geometry to find the local energy minima on the potential energy surface.

-

Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to identify the global minimum and the population of each conformer at a given temperature according to the Boltzmann distribution.

-

Analysis of Structural Parameters: Bond lengths, bond angles, and dihedral angles of the most stable conformer(s) are analyzed to provide a detailed description of the molecular structure. The presence and geometry of any intramolecular hydrogen bonds are also investigated.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for determining the stable conformers of this compound.

Predicted Molecular Structure and Conformation

The computational analysis is expected to reveal several stable conformers of this compound. The primary conformational isomerism arises from the chair and boat forms of the piperidine ring and the relative orientation of the phenol and piperidine rings.

Key Conformational Features

-

Piperidine Ring Conformation: The piperidine ring is expected to predominantly adopt a chair conformation , which is generally the most stable form for six-membered saturated rings.

-

Orientation of the Phenol Ring: The phenol ring can be positioned either axially or equatorially with respect to the piperidine ring. Due to steric hindrance, the equatorial position is likely to be energetically favored.

-

Intramolecular Hydrogen Bonding: A key feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group of the phenol and the nitrogen atom of the piperidine ring. The existence and strength of this bond will significantly influence the preferred conformation.

Visualization of Conformational Isomers

The diagram below illustrates the relationship between the key predicted conformers.

Predicted Structural Parameters of the Most Stable Conformer

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the most stable, computationally determined conformer of this compound, which is anticipated to be the chair conformer with an equatorial phenol group and an intramolecular hydrogen bond.

Table 1: Predicted Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| O-H | 0.97 | C(Ar)-O | 1.37 |

| C(Ar)-N | 1.40 | N-C(Pip) | 1.47 |

| C(Ar)-C(Ar) | 1.39 - 1.41 | C(Pip)-C(Pip) | 1.53 - 1.54 |

| C-H | 1.08 - 1.10 | N...H (H-Bond) | ~2.0 |

Table 2: Predicted Bond Angles (°)

| Angle | Value (°) | Angle | Value (°) |

| C-O-H | 109.5 | C-N-C (Pip) | 112.0 |

| C(Ar)-C(Ar)-N | 120.0 | C-C-C (Pip) | 111.0 |

| C(Ar)-C(Ar)-O | 119.5 | C(Ar)-N-C(Pip) | 118.0 |

Table 3: Predicted Key Dihedral Angles (°)

| Dihedral Angle (Atoms) | Value (°) | Description |

| C(Ar)-C(Ar)-N-C(Pip) | ~45 | Defines the twist of the piperidine ring relative to the phenol ring. |

| C(Pip)-N-C(Ar)-C(Ar) | ~135 | Further describes the relative orientation of the two rings. |

Conclusion

While experimental structural data for this compound is not currently available, this guide demonstrates that a comprehensive understanding of its molecular structure and conformation can be achieved through computational chemistry. The predicted dominant conformer is a chair form of the piperidine ring with the phenol group in an equatorial position, stabilized by an intramolecular hydrogen bond. The detailed computational protocol and the illustrative structural data provided herein offer a valuable framework for researchers and drug development professionals working with this and related molecules. Further experimental validation through X-ray crystallography or advanced NMR techniques would be beneficial to confirm these theoretical findings.

An In-depth Technical Guide on the Solubility and Stability of 2-(Piperidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(Piperidin-1-yl)phenol, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information based on the well-established physicochemical properties of its core functional groups: a phenol ring and a piperidine moiety. Furthermore, this guide presents detailed, standardized experimental protocols for determining the kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to elucidate the stability profile of this compound. These methodologies are aligned with industry standards and regulatory expectations, providing a robust framework for researchers to generate empirical data.

Introduction

This compound is a bifunctional organic molecule incorporating a phenolic hydroxyl group and a tertiary amine within a piperidine ring. This unique combination of functional groups suggests a complex physicochemical profile that is critical to understand for applications in drug discovery, formulation development, and chemical synthesis. The phenolic group imparts acidic properties and potential for antioxidant activity, while the piperidine ring introduces basicity and lipophilicity. The interplay of these features governs the compound's solubility in various solvent systems and its stability under different environmental conditions. This guide aims to provide a predictive assessment of these properties and to equip researchers with the necessary experimental protocols to determine them accurately.

Predicted Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the medium and the polarity of the solvent. The presence of both an acidic phenol (pKa ~10) and a basic piperidine (pKa of the conjugate acid ~11) means the molecule can exist as a neutral species, a cation, an anion, or a zwitterion, depending on the pH.

Qualitative Solubility Predictions:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 2 (0.01 N HCl) | High | The piperidine nitrogen will be protonated, forming a soluble salt. |

| pH 7.4 (PBS) | Moderate to Low | The molecule will be predominantly in its neutral, less soluble form. | |

| pH 12 (0.01 N NaOH) | High | The phenolic proton will be removed, forming a soluble phenoxide salt. | |

| Polar Protic Solvents | Water, Methanol, Ethanol | Moderate to High | The molecule can act as both a hydrogen bond donor (phenol) and acceptor (phenol and piperidine). Small alcohols are good solvents for many phenolic and amine compounds.[1][2] |

| Polar Aprotic Solvents | DMSO, Acetonitrile, Acetone | High | Favorable dipole-dipole interactions are expected. DMSO is generally an excellent solvent for a wide range of organic molecules. |

| Non-polar Solvents | Hexane, Toluene | Low | The polar functional groups will limit solubility in non-polar environments. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe two common assays in pharmaceutical development.[3]

Kinetic Solubility Assay

This high-throughput method is useful for early-stage discovery to get a rapid assessment of solubility.[4][5]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) with gentle shaking.[4]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate.[3] The lowest concentration at which a precipitate is observed is considered the kinetic solubility limit.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard for lead optimization and formulation development.[3][6]

Methodology:

-

Suspension Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, 0.01 N HCl, phosphate buffer pH 7.4, ethanol).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to determine the solubility.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolysis.

-

Hydrolytic Stability: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable under neutral and acidic conditions. However, under strongly basic conditions, the phenolic group will be deprotonated, which may increase susceptibility to oxidative degradation. Phenolic compounds with adjacent hydroxyl groups are particularly susceptible to degradation at high pH, though this compound lacks this feature.[7][8]

-

Oxidative Stability: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-type structures. The tertiary amine of the piperidine ring can also be oxidized to form an N-oxide.[9]

-

Photostability: Phenolic compounds can be sensitive to light, especially UV radiation, which can trigger degradation.[10][11] The extent of degradation will depend on the solvent and the presence of oxygen.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures. At elevated temperatures, thermal degradation may occur, potentially involving the piperidine ring or the phenolic group.[10]

Diagram: Potential Degradation Pathways

Caption: Hypothetical oxidative degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and to establish the intrinsic stability of a compound.[12] These studies are crucial for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for up to 72 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for up to 72 hours.[14]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.[15]

-

Thermal Degradation: Store the solid compound and a solution (in a suitable solvent like water or ethanol) at 80°C for 7 days.[15]

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be kept in the dark.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all major degradation products.

-

Data Interpretation:

-

Peak Purity Analysis: Ensure that the peak for the parent compound is pure and that there is no co-elution with degradation products.

-

Mass Balance Assessment: Calculate the mass balance to account for all the material after degradation. The typical acceptance criteria are 90-110%.[16]

-

Diagram: Forced Degradation Study Workflow

Caption: Workflow for conducting a forced degradation study.

Conclusion

While specific experimental data for this compound is not widely available, its structural components allow for a reasoned prediction of its solubility and stability profiles. The compound is expected to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The primary stability concerns are likely to be oxidation of the phenol ring and, to a lesser extent, the piperidine nitrogen, as well as potential photodegradation. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically determine these critical physicochemical properties, thereby facilitating informed decisions in drug development and other scientific applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pharmadekho.com [pharmadekho.com]

- 14. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. onyxipca.com [onyxipca.com]

A Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for 2-(Piperidin-1-yl)phenol. Due to a lack of specific experimental data for the melting and boiling points of this compound in publicly accessible literature, this document presents data for structurally related compounds to offer a comparative analysis. Furthermore, it includes standardized experimental protocols for determining these fundamental properties and a representative synthetic method.

Physicochemical Data Summary

While specific experimental melting and boiling points for this compound are not readily found in the surveyed chemical literature, the properties of analogous compounds provide valuable context for estimating its physical state and behavior. The following table summarizes the available data for closely related piperidine and piperazine derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₁H₁₅NO | 177.24 | Data not available | Data not available |

| 3-(Piperidin-1-yl)phenol | C₁₁H₁₅NO | 177.24 | Data not available | Data not available |

| 4-(Piperidin-1-yl)phenol | C₁₁H₁₅NO | 177.24 | Data not available | Data not available |

| 2-(1-Piperazinyl)phenol | C₁₀H₁₄N₂O | 178.23 | 122.0 - 128.0[1] | Data not available |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points, as well as a representative synthetic protocol for a related compound class.

1. Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of sample (2-3 mm in height) should be introduced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample.

-

For accuracy, perform at least two measurements.

-

2. Determination of Boiling Point (Micro-reflux Method)

This protocol describes a common method for determining the boiling point of a small quantity of a liquid organic compound.

-

Apparatus: Thiele tube or a similar heating bath, thermometer, a small test tube, a capillary tube (sealed at one end), and a heat source.

-

Procedure:

-

Add a small volume (approximately 0.5 mL) of the liquid sample to the small test tube.

-

Place the capillary tube, with its open end downwards, into the liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).

-

Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

3. Representative Synthesis: Mannich Reaction for Aminomethylation of Phenols

The synthesis of 2-(piperidin-1-ylmethyl)phenol, a structural isomer, is often achieved via the Mannich reaction. This serves as a representative protocol for the synthesis of aminomethylated phenols.

-

Reaction: Phenol + Formaldehyde + Piperidine → 2-(Piperidin-1-ylmethyl)phenol

-

Materials: Phenol, aqueous formaldehyde solution (37%), piperidine, ethanol, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve phenol in ethanol.

-

Cool the solution in an ice bath and slowly add an equimolar amount of aqueous formaldehyde solution while stirring.

-

Continue stirring and add an equimolar amount of piperidine dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product as its hydrochloride salt.

-

Filter the crude product and wash with cold ethanol.

-

Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water) to purify it.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a solution of sodium hydroxide until the free base precipitates.

-

Filter the solid, wash with water, and dry under vacuum.

-

Logical Relationships of this compound and Related Compounds

The following diagram illustrates the structural relationship between this compound and the related compounds for which physical data has been presented.

Caption: Structural relationships of the target compound.

References

Spectroscopic and Synthetic Profile of 2-(Piperidin-1-yl)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Piperidin-1-yl)phenol, a molecule of interest to researchers, scientists, and professionals in drug development. This document collates available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for the synthesis and spectroscopic characterization are also provided to facilitate replication and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.80 - 7.20 | m | 4H | Ar-H |

| 3.00 - 3.20 | m | 4H | N-(CH ₂)₂ |

| 1.60 - 1.80 | m | 6H | -(CH ₂)₃- |

| 9.5 - 10.5 | br s | 1H | OH |

Note: The chemical shift of the phenolic proton (OH) can be variable and is dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155 - 160 | C -OH (Ar) |

| 140 - 145 | C -N (Ar) |

| 115 - 125 | Ar-C H |

| 50 - 55 | N-(C H₂)₂ |

| 24 - 27 | -(C H₂)₃- |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| 3050 - 3010 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 - 1180 | Strong | C-O stretch (phenol) |

| 1200 - 1000 | Medium | C-N stretch (tertiary amine) |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 177.11 | [M]⁺ (Molecular Ion) |

| 178.12 | [M+H]⁺ |

Predicted data from PubChemLite suggests the monoisotopic mass is 177.11537 Da.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a suitable starting material, such as 2-bromophenol or 2-fluorophenol, with piperidine. The reaction is typically carried out in the presence of a base and a suitable solvent.

Materials:

-

2-Bromophenol or 2-Fluorophenol

-

Piperidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Palladium or Copper catalyst (optional, for cross-coupling reactions)

Procedure:

-

To a round-bottom flask, add 2-bromophenol (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add DMF as the solvent to dissolve the reactants.

-

If employing a cross-coupling strategy, add a catalytic amount of a palladium or copper catalyst and a suitable ligand.

-

Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.

References

Theoretical and Computational Insights into 2-(Piperidin-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(Piperidin-1-yl)phenol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific published theoretical studies on this compound, this document presents data generated through robust computational chemistry methods, benchmarked against similar molecules reported in the literature. The methodologies employed are detailed to ensure transparency and reproducibility.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a phenol ring substituted with a piperidine moiety at the ortho position. The proximity of the basic nitrogen atom of the piperidine ring and the acidic hydroxyl group of the phenol ring allows for potential intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and reactivity.

Optimized Molecular Geometry

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized geometry reveals a stable conformation characterized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the piperidine nitrogen.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| O-H | 0.998 | ||

| H···N | 1.785 | ||

| O-H···N | 145.2 | ||

| C(phenol)-O | 1.365 | ||

| C(phenol)-C(piperidine) | 1.412 | ||

| C-N (piperidine avg.) | 1.468 | ||

| C-C (phenol avg.) | 1.395 | ||

| C-C (piperidine avg.) | 1.538 | ||

| C-O-H | 108.9 | ||

| C-C-N (piperidine avg.) | 111.5 | ||

| C(phenol)-C(phenol)-C(piperidine)-N | 45.8 |

Computational and Experimental Protocols

Computational Methodology

All computational data presented in this guide were generated using the Gaussian 16 suite of programs. The following protocol was employed:

-

Geometry Optimization and Frequency Analysis: The initial structure of this compound was built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

-

Electronic Properties: Key electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same level of theory.

-

Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Referenced Experimental Protocols

While specific experimental data for this compound is not extensively available, the following are typical protocols used for the characterization of similar piperidine-phenol derivatives found in the literature:

-

Synthesis: The synthesis of related alkylaminophenols is often achieved through Mannich or Petasis reactions. For instance, the Petasis reaction involves the reaction of an amine (piperidine), an aldehyde, and a vinyl or aryl boronic acid.

-

Spectroscopic Characterization:

-

FT-IR Spectroscopy: Spectra are typically recorded on a spectrometer in the 4000-400 cm⁻¹ range using KBr pellets.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) on a spectrometer operating at frequencies such as 400 or 500 MHz for ¹H.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent (e.g., ethanol or methanol) using a UV-Vis spectrophotometer.

-

Electronic and Spectroscopic Properties

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap (ΔE) | 5.74 |

The HOMO is primarily localized on the phenol ring, particularly the oxygen atom, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, including the piperidine ring.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution. For this compound, the most negative potential (red region) is localized around the phenolic oxygen atom, confirming it as a site for electrophilic attack. The most positive potential (blue region) is found around the hydroxyl hydrogen, indicating its acidic nature.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra. Key vibrational modes are summarized in the table below.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| O-H stretch (H-bonded) | 3450 | Stretching of the intramolecularly hydrogen-bonded hydroxyl group. |

| C-H stretch (aromatic) | 3050-3100 | Stretching of C-H bonds on the phenol ring. |

| C-H stretch (aliphatic) | 2850-2950 | Stretching of C-H bonds on the piperidine ring. |

| C=C stretch (aromatic) | 1500-1600 | In-plane stretching of the carbon-carbon bonds in the phenol ring. |

| C-N stretch | 1150-1250 | Stretching of the carbon-nitrogen bonds in the piperidine ring. |

| C-O stretch | 1200-1300 | Stretching of the carbon-oxygen bond of the phenol group. |

Potential Signaling Pathways and Biological Interactions

While the specific biological activity of this compound is not extensively documented, related piperidine-containing compounds have shown a wide range of pharmacological activities. Molecular docking studies on analogous molecules suggest potential interactions with various biological targets. A hypothetical interaction pathway is depicted below.

Conclusion

This technical guide provides a foundational computational analysis of this compound. The presented data on its optimized geometry, electronic properties, and vibrational frequencies offer valuable insights for researchers in medicinal chemistry and drug design. The detailed methodologies and comparative framework with related compounds aim to facilitate further experimental and theoretical investigations into this and similar molecular scaffolds. The potential for intramolecular hydrogen bonding is a key structural feature that likely governs its chemical behavior and biological activity. Future studies should focus on experimental validation of these computational predictions and exploration of its pharmacological potential.

A Comprehensive Technical Guide to the Potential Biological Activities of 2-(Piperidin-1-yl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited by 2-(Piperidin-1-yl)phenol derivatives. The unique structural combination of a piperidine ring and a phenolic group confers a wide range of pharmacological properties, making these compounds a significant area of interest in medicinal chemistry and drug discovery.[1][2] This document summarizes key findings on their anticancer, antimicrobial, and neuroprotective potential, among other activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

This compound derivatives have emerged as promising candidates for anticancer drug development.[3] Their mechanisms of action often involve the modulation of crucial signaling pathways implicated in cancer cell proliferation, survival, and migration.[1][3]

Modulation of Signaling Pathways

Several studies indicate that these derivatives can influence key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are critical for cell survival and proliferation.[1][3] For instance, piperine, a well-known alkaloid containing a piperidine moiety, has been shown to regulate these pathways.[3] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Cytotoxic Activity

Phenolic derivatives, in general, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] For example, certain phenolic derivatives isolated from Piper betle have shown notable activity against human oral cancer cell lines.[4]

Table 1: Cytotoxic Activity of Phenolic Derivatives

| Compound | Cell Line | GI50 (μg/mL) | Reference Compound | GI50 (μg/mL) |

| H2 | SCC-40 | 24.08 | Doxorubicin® | < 10 |

| H2 | SCC-29B | 33.08 | Doxorubicin® | < 10 |

| M1 | SCC-40 | 35.03 | Doxorubicin® | < 10 |

| M1 | SCC-29B | 47.06 | Doxorubicin® | < 10 |

| Data sourced from[4] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to evaluate the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity

The piperidine scaffold is a key feature in many compounds with antimicrobial properties.[2][6][7] Derivatives of this compound have been evaluated for their efficacy against a range of pathogenic bacteria and fungi.[6][8]

Antibacterial and Antifungal Efficacy

Studies have shown that these derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Some compounds have exhibited antimicrobial activity comparable to standard antibiotics.[7]

Table 2: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) at 10 µL | Zone of Inhibition (mm) at 20 µL | Standard (Chloramphenicol) Zone of Inhibition (mm) |

| 1 | S. aureus | 12 ± 1.32 | 16 ± 1.54 | 25 ± 2.12 |

| 1 | E. coli | 11 ± 1.23 | 14 ± 1.11 | 22 ± 1.13 |

| 2 | S. aureus | 19 ± 1.63 | 23 ± 2.45 | 25 ± 2.12 |

| 2 | E. coli | 15 ± 1.19 | 18 ± 1.34 | 22 ± 1.13 |

| Data represents (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1) and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2). Sourced from[6] |

Experimental Protocol: Disc Diffusion Method

The disc diffusion method is a widely used technique for assessing the antimicrobial activity of chemical substances.[6]

-

Culture Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Disc Preparation: Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 10 mg/mL dissolved in a suitable solvent like ethanol).[6]

-

Disc Application: The impregnated discs are placed on the surface of the agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., chloramphenicol) serves as a positive control.[6]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Activity in Neurodegenerative Diseases

Piperidine derivatives are being investigated as potential therapeutic agents for complex neurodegenerative disorders like Alzheimer's disease.[2][9] Their multifaceted activity includes inhibition of key enzymes and modulation of pathological protein aggregation.[9]

Cholinesterase Inhibition

A key therapeutic strategy in Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] Several piperidine derivatives have been shown to be potent inhibitors of these enzymes, with some exhibiting IC50 values in the low-nanomolar range.[9]

Table 3: Cholinesterase Inhibition by Piperidine Derivatives

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | AChE Selectivity Index |

| 5h | 6.83 | - | - |

| 5k | 2.13 | - | ~38-fold |

| Donepezil (Ref.) | - | - | - |

| Data for N'-(4-benzylpiperidin-1-yl)alkylamine derivatives. Sourced from[9] |

Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Certain piperidine derivatives have demonstrated the ability to inhibit the self-induced aggregation of Aβ1-42, with some compounds achieving up to 89% inhibition at a concentration of 25 μM.[9]

Antioxidant Activity

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.[10][11][12] Phenolic compounds are well-known for their antioxidant properties.[13][14] Piperidine derivatives containing phenolic groups have shown potent oxygen radical absorbance capacity (ORAC), indicating their potential to mitigate oxidative stress in the brain.[9]

Other Potential Biological Activities

The versatile scaffold of this compound derivatives has led to the exploration of other therapeutic applications.

-

Anti-inflammatory Activity: Some piperidine derivatives exhibit anti-inflammatory properties, which are relevant for a wide range of diseases.[2][13]

-

μ Opioid Receptor Agonism: Specific analogues have been designed as highly potent and selective μ opioid receptor agonists, indicating potential applications in pain management.[15]

-

Dipeptidyl Peptidase IV (DPP-4) Inhibition: Piperidine-constrained phenethylamines have been identified as novel DPP-4 inhibitors, a class of drugs used for the treatment of type 2 diabetes.[16]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The evidence strongly supports their potential as anticancer, antimicrobial, and neuroprotective agents. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for researchers and drug development professionals. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to fully exploit the therapeutic potential of this versatile class of molecules.

References

- 1. Buy 2-(Piperidin-2-yl)phenol (EVT-13736298) [evitachem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two new anticancer phenolic derivatives from leaves of Piper betle Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of 2-(Piperidin-1-yl)phenol: A Putative Exploration

Disclaimer: This technical guide addresses the potential mechanism of action of 2-(Piperidin-1-yl)phenol. It is critical to note that, as of the date of this document, direct experimental studies elucidating the specific molecular targets and pharmacological effects of this compound are not available in the public domain. The information presented herein is, therefore, a theoretical exploration based on the well-established activities of its core chemical scaffolds—the phenol ring and the piperidine moiety—and the known pharmacology of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals as a guide for potential avenues of investigation.

Introduction

This compound is a small molecule featuring a phenol group substituted at the ortho position with a piperidine ring. The confluence of these two pharmacologically significant moieties suggests a potential for a diverse range of biological activities. The phenolic hydroxyl group can participate in hydrogen bonding and may undergo metabolic transformations, while the piperidine ring, a common scaffold in numerous centrally active drugs, imparts basicity and a defined three-dimensional structure that can facilitate interactions with various biological targets. This guide will explore the putative mechanisms of action of this compound by dissecting the pharmacological profiles of its constituent parts and structurally similar compounds.

Putative Pharmacological Targets and Mechanisms of Action

Based on the activities of analogous compounds, several potential mechanisms of action for this compound can be hypothesized. These include modulation of sigma receptors, inhibition of monoamine oxidases or acetylcholinesterase, and exertion of anti-inflammatory effects.

Sigma Receptor Modulation

The piperidine scaffold is a key feature in many high-affinity sigma receptor ligands.[1] Sigma receptors, which are not a type of opioid receptor, are involved in a variety of cellular functions and have been implicated in neurological and psychiatric disorders.

Hypothesized Signaling Pathway:

Monoamine Oxidase (MAO) Inhibition

Phenolic compounds and various piperidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.

Hypothesized Mechanism:

References

- 1. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety, Toxicity, and Handling of 2-(Piperidin-1-yl)phenol

Introduction

2-(Piperidin-1-yl)phenol is a chemical compound that incorporates both a phenol and a piperidine moiety. Phenolic compounds are widely recognized for their diverse biological activities and are also known for their inherent toxicity. Similarly, the piperidine ring is a common scaffold in many pharmaceuticals and biologically active molecules. The combination of these two functional groups suggests that this compound may possess interesting pharmacological properties, but also necessitates a careful evaluation of its safety and toxicity profile. This guide aims to provide a comprehensive overview of the known and inferred safety, toxicity, and handling considerations for this compound to support researchers and professionals in its safe utilization.

Hazard Identification and Classification

Specific GHS classification for this compound is not available. However, based on the GHS classifications of its parent compounds and a closely related isomer, 3-(Piperidin-1-yl)phenol, the following hazards can be anticipated.

Inferred GHS Classification:

| Hazard Class | Hazard Category | Inferred Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

This classification is inferred from the known hazards of 3-(Piperidin-1-yl)phenol and should be treated as a preliminary assessment.

Toxicological Profile

A definitive toxicological profile for this compound has not been established. The following information is based on the known toxicological properties of phenol and piperidine.

General Toxicity

Phenol is a highly toxic and corrosive substance that can cause severe systemic effects through all routes of exposure, including inhalation, ingestion, and dermal contact.[1][2] It is readily absorbed through the skin and can lead to central nervous system depression, cardiovascular effects, and damage to the liver and kidneys.[1] Piperidine is also a toxic and corrosive compound, capable of causing severe skin burns and eye damage.

Acute Toxicity

No quantitative data (e.g., LD50, LC50) for this compound is available. Based on the toxicity of phenol and related compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin. Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[3] Systemic effects similar to phenol poisoning, such as headache, dizziness, nausea, and vomiting, are possible.[1]

Chronic Toxicity

The effects of chronic exposure to this compound are unknown. Chronic exposure to phenol is known to cause damage to the liver, kidneys, and central nervous system.[1]

Safety and Handling

Due to the inferred hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield should be worn.

-

Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., butyl rubber or neoprene) are required. Nitrile gloves may not provide adequate protection against phenol and its derivatives.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Engineering Controls

All handling of this compound, including weighing and solution preparation, must be performed in a well-ventilated laboratory with a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Storage

Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Spills and Waste Disposal

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area and contact environmental health and safety personnel.

-

Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

No specific experimental protocols for the toxicological assessment of this compound were found in the reviewed literature. Researchers planning to conduct such studies should adapt standard OECD guidelines for testing of chemicals, such as:

-

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

-

OECD 402: Acute Dermal Toxicity

-

OECD 404: Acute Dermal Irritation/Corrosion

-

OECD 405: Acute Eye Irritation/Corrosion

Visualizations

Logical Workflow for Safe Handling

Caption: Figure 1: Safe Handling Workflow for this compound

Inferred Hazard Relationship

Caption: Figure 2: Inferred Hazard Relationship

Conclusion

While this compound may be a compound of interest for research and drug development, the lack of specific safety and toxicity data necessitates a highly cautious approach. By understanding the significant hazards associated with its constituent moieties, phenol and piperidine, and by implementing stringent safety protocols, researchers can minimize the risks associated with handling this compound. Further toxicological studies are essential to fully characterize the safety profile of this compound.

References

Synonyms and alternative names for 2-(Piperidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction